molecular formula C14H9N3O2 B2953670 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid CAS No. 1808335-74-1

3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid

Cat. No.: B2953670
CAS No.: 1808335-74-1
M. Wt: 251.245
InChI Key: FZFVZYQZOAUEJH-UHFFFAOYSA-N
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Description

3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is a heterocyclic organic compound characterized by a benzoic acid core linked via an (E)-configured ethenyl bridge to a 4-cyanopyrimidine moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted with a cyano group at position 4, enhancing its electron-withdrawing properties. The (E)-ethenyl group ensures a planar, rigid conformation, which may influence intermolecular interactions and crystallinity.

Properties

IUPAC Name

3-[(E)-2-(4-cyanopyrimidin-2-yl)ethenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c15-9-12-6-7-16-13(17-12)5-4-10-2-1-3-11(8-10)14(18)19/h1-8H,(H,18,19)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFVZYQZOAUEJH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=CC2=NC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)/C=C/C2=NC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a cyanopyrimidine through an ethenyl group. Its structural formula can be represented as follows:

C14H10N2O2\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_2

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The results showed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
4-(2-Phenylethynyl)benzoic acidS. aureus25 µg/mL
Substituted benzoic acidsVariousVaries (10-100 µg/mL)

Anticancer Activity

Research has also explored the anticancer properties of similar compounds. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and apoptosis-related proteins .

Case Study:
In a study examining the effects of a related compound on breast cancer cell lines, it was found that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 100 µM), suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) has been implicated in the mechanism by which these compounds induce apoptosis in cancer cells.
  • Modulation of Gene Expression: Alterations in gene expression profiles associated with cell cycle regulation and apoptosis have been observed following treatment with these compounds.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents/R-Groups Key Features
This compound Benzoic acid + pyrimidine 4-Cyanopyrimidinyl, (E)-ethenyl Electron-withdrawing cyano group, rigid planar linker
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid Benzoic acid + pyrimidine 4-Pyridyl, sulfanylmethyl Sulfur-containing linker, pyridyl donor site
4-[(E)-2-(Quinolin-2-yl)ethenyl]benzoic acid Benzoic acid + quinoline Quinolin-2-yl, (E)-ethenyl Larger aromatic system (quinoline), increased π-π stacking potential
5-Methylpyrimidine-2-thiol hydrochloride Pyrimidine-thiol Methyl, thiol (-SH) Thiol group for metal coordination, lacks benzoic acid moiety

Key Observations :

The sulfanylmethyl linker in the pyridyl analogue introduces a sulfur atom, enabling thioether-based coordination or hydrogen bonding, absent in the target compound .

Molecular Geometry: The (E)-ethenyl bridge in both the target compound and 4-[(E)-2-(quinolin-2-yl)ethenyl]benzoic acid enforces planarity, favoring π-conjugation. However, the quinoline moiety’s extended aromatic system may enhance intermolecular stacking interactions compared to the smaller pyrimidine ring .

Functional Implications :

  • The carboxylic acid group in the target compound and its analogues allows for hydrogen bonding or salt formation, critical in crystal engineering (e.g., crystal structures reported for the sulfanylmethyl derivative with R factor = 0.071 ).
  • The absence of a thiol or pyridyl group in the target compound limits its metal-coordination versatility compared to 5-methylpyrimidine-2-thiol hydrochloride or the sulfanylmethyl analogue .

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